molecular formula C5H8ClNO2 B12823125 (+)-(S)-alpha-Methyl-alpha-ethynylglycine Hydrochloride CAS No. 391678-37-8

(+)-(S)-alpha-Methyl-alpha-ethynylglycine Hydrochloride

Cat. No.: B12823125
CAS No.: 391678-37-8
M. Wt: 149.57 g/mol
InChI Key: NGFJUPOOJFSPJU-JEDNCBNOSA-N
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Description

(S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a methyl group, and a but-3-ynoic acid moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-2-methylbut-3-ynoic acid.

    Hydrochloride Formation: The precursor is treated with hydrochloric acid to form the hydrochloride salt. This step is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride involves large-scale synthesis using automated reactors. The process includes:

    Raw Material Handling: Precise measurement and handling of raw materials to ensure consistency.

    Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pH, and concentration.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond in the but-3-ynoic acid moiety to a double or single bond.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Oxo derivatives of (S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride.

    Reduction: Reduced forms such as (S)-2-Amino-2-methylbut-3-enoic acid hydrochloride.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

(S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.

    Pathways Involved: It participates in metabolic pathways that regulate the synthesis and degradation of amino acids.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-methylbutanoic acid hydrochloride: Similar structure but lacks the triple bond in the but-3-ynoic acid moiety.

    (S)-2-Amino-3-methylbutanoic acid hydrochloride: Similar structure with a different position of the methyl group.

Uniqueness

(S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride is unique due to the presence of the triple bond in the but-3-ynoic acid moiety, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

391678-37-8

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

(2S)-2-amino-2-methylbut-3-ynoic acid;hydrochloride

InChI

InChI=1S/C5H7NO2.ClH/c1-3-5(2,6)4(7)8;/h1H,6H2,2H3,(H,7,8);1H/t5-;/m0./s1

InChI Key

NGFJUPOOJFSPJU-JEDNCBNOSA-N

Isomeric SMILES

C[C@](C#C)(C(=O)O)N.Cl

Canonical SMILES

CC(C#C)(C(=O)O)N.Cl

Origin of Product

United States

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